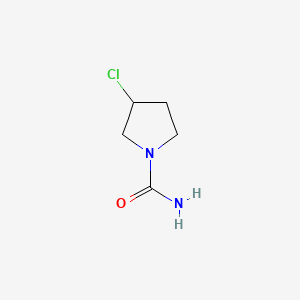
3-Chloropyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the pyrrolidine ring and a carboxamide group attached to the first carbon. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or amidation processes using metal-based catalysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium or copper complexes are often used in substitution reactions
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloropyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Chloropyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropyrrolidine-1-carboxamide
- 4-Chloropyrrolidine-1-carboxamide
- 3-Bromopyrrolidine-1-carboxamide
Comparison: 3-Chloropyrrolidine-1-carboxamide is unique due to the position of the chlorine atom on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, such as 2-Chloropyrrolidine-1-carboxamide and 4-Chloropyrrolidine-1-carboxamide, the 3-chloro derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Eigenschaften
Molekularformel |
C5H9ClN2O |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
3-chloropyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3H2,(H2,7,9) |
InChI-Schlüssel |
JYUABEKHAQVFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
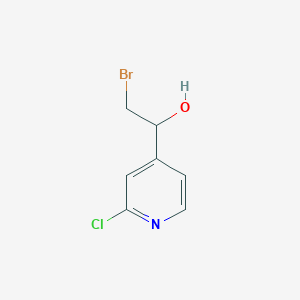
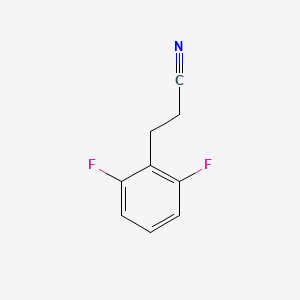
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
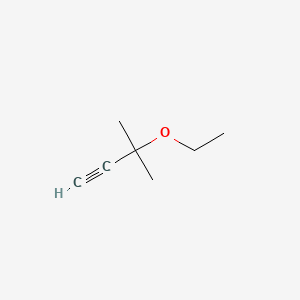
aminehydrochloride](/img/structure/B13590779.png)
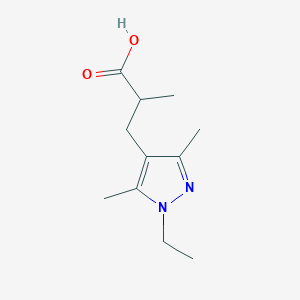
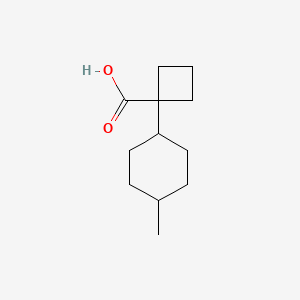
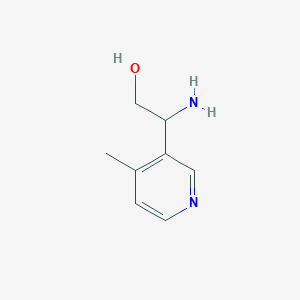
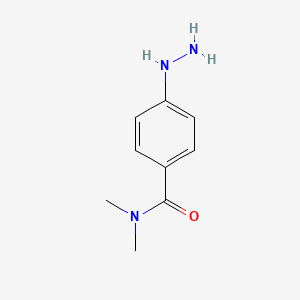
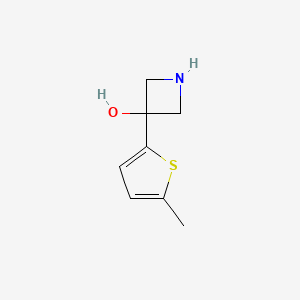
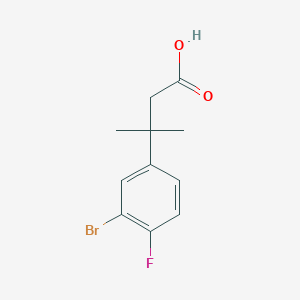
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
